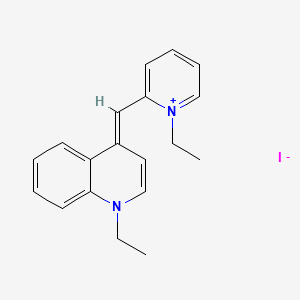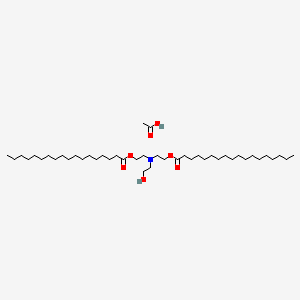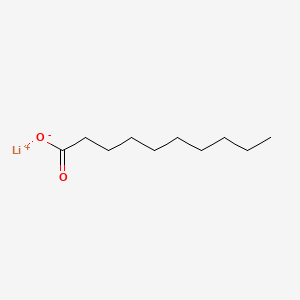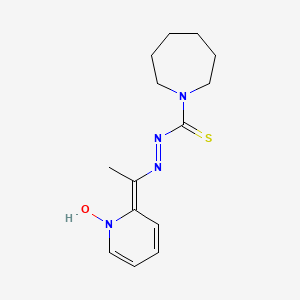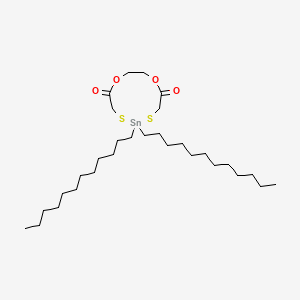
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione is an organometallic compound known for its unique structure and properties It is characterized by the presence of tin (Sn) within a cyclic framework that includes oxygen (O) and sulfur (S) atoms
Métodos De Preparación
The synthesis of 8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione typically involves the reaction of dodecyl-substituted precursors with tin-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired cyclic structure. Industrial production methods may involve scaling up these reactions while maintaining the necessary conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized tin species.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where ligands attached to the tin center are replaced by other groups. Common reagents for these reactions include halides and organometallic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metal-organic interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism by which 8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The tin center plays a crucial role in these interactions, often coordinating with other atoms or molecules to form stable complexes. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione can be compared with similar compounds such as:
8,8-Dioctyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione: This compound has shorter alkyl chains (octyl instead of dodecyl) but shares a similar cyclic structure.
8,8-Dihexyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione: Another similar compound with even shorter alkyl chains (hexyl).
The uniqueness of this compound lies in its longer dodecyl chains, which can influence its solubility, reactivity, and interactions with other molecules.
Propiedades
Número CAS |
93778-53-1 |
|---|---|
Fórmula molecular |
C30H58O4S2Sn |
Peso molecular |
665.6 g/mol |
Nombre IUPAC |
5,5-didodecyl-1,9-dioxa-4,6-dithia-5-stannacycloundecane-2,8-dione |
InChI |
InChI=1S/2C12H25.C6H10O4S2.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;7-5(3-11)9-1-2-10-6(8)4-12;/h2*1,3-12H2,2H3;11-12H,1-4H2;/q;;;+2/p-2 |
Clave InChI |
OGNXWEIEJAABBN-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


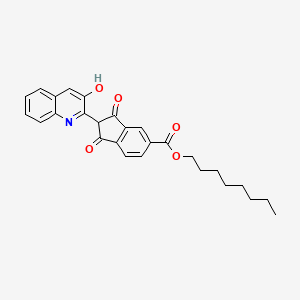

![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)

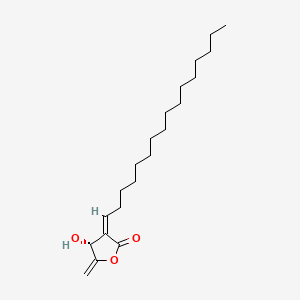
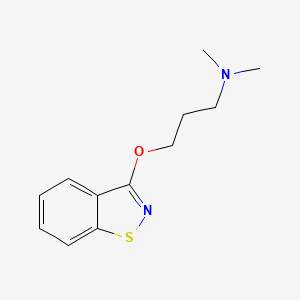
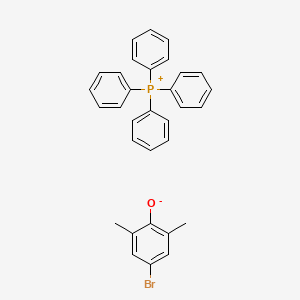
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)
